molecular formula C8H8N4O B1450783 2-Hydrazinoquinazolin-4(3H)-one CAS No. 59342-31-3

2-Hydrazinoquinazolin-4(3H)-one

Cat. No.: B1450783
CAS No.: 59342-31-3
M. Wt: 176.18 g/mol
InChI Key: UCFYYWZQWKEOOI-UHFFFAOYSA-N
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Description

2-Hydrazinoquinazolin-4(3H)-one is a key synthetic intermediate in medicinal chemistry for the construction of diverse quinazolin-4(3H)-one derivatives, a privileged scaffold known for its wide range of pharmacological activities . This compound serves as a primary building block for incorporating hydrazone and pyrazole moieties into the quinazolinone core, a strategy used to develop novel antimicrobial agents that target the DNA gyrase enzyme . Research has demonstrated that hydrazone derivatives synthesized from this compound show potent inhibitory activity against E. coli DNA gyrase, with IC50 values as low as 3.19 µM . Beyond antimicrobial applications, the quinazolinone core is a significant pharmacophore in anticancer research . Compounds based on this structure have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), and act as inhibitors of multiple tyrosine kinases such as CDK2, HER2, and EGFR . Furthermore, this compound and its analogs serve as precursors for developing potential analgesic and anti-inflammatory agents with reportedly mild ulcerogenic side effects . Its versatility and significant research value make it an essential reagent for drug discovery and the synthesis of biologically active heterocycles.

Properties

IUPAC Name

2-hydrazinyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFYYWZQWKEOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59342-31-3
Record name 2-hydrazinyl-3,4-dihydroquinazolin-4-one
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Preparation Methods

Synthesis via Reaction of 2-Thioquinazolin-4(3H)-one Derivatives with Hydrazine Hydrate

One of the most common and well-documented methods involves the initial synthesis of 2-thio-3-arylquinazolin-4(3H)-one derivatives, followed by their conversion to 2-hydrazinoquinazolin-4(3H)-one derivatives through reaction with hydrazine hydrate.

  • Step 1: 2-Thio-3-arylquinazolin-4(3H)-one is synthesized by reacting anthranilic acid with thiocarbamate salts of substituted anilines and carbon disulfide.
  • Step 2: The 2-thioquinazolinone derivative is refluxed with excess hydrazine hydrate, which replaces the thio group with hydrazino (-NH-NH2), yielding this compound derivatives.

This method was detailed by Deshmukh et al. (2010), where the hydrazine substitution was carried out under reflux conditions to ensure complete conversion. The hydrazino derivatives were then used for further functionalization such as hydrazone formation or cyclization reactions.

Step Reagents/Conditions Outcome
1 Anthranilic acid + thiocarbamate salts + CS2 2-Thio-3-arylquinazolin-4(3H)-one
2 Reflux with excess hydrazine hydrate This compound derivatives

Preparation from 2-Phenyl-3-benzoxazin-4-one Precursors

Another widely used synthetic route starts from 2-phenyl-3-benzoxazin-4-one, which is obtained by reacting benzoyl chloride with anthranilic acid in pyridine.

  • The benzoxazinone intermediate is then converted into 2-phenyl-3-thiocarbamidoquinazolin-4(3H)-one by reaction with thiourea in dry pyridine.
  • Methylation of this intermediate with dimethyl sulfate yields methyl carbthioimidate derivatives.
  • Finally, treatment of these intermediates with hydrazine hydrate leads to the formation of 2-hydrazino-3-substituted quinazolin-4(3H)-one.

This multistep method was described by Alagarsamy et al., highlighting the importance of controlled reaction conditions such as temperature and solvent choice to optimize yields.

Step Reagents/Conditions Outcome
1 Benzoyl chloride + anthranilic acid in pyridine 2-Phenyl-3-benzoxazin-4-one
2 Thiourea in dry pyridine 2-Phenyl-3-thiocarbamidoquinazolin-4(3H)-one
3 Dimethyl sulfate in alcoholic NaOH Methyl carbthioimidate derivative
4 Hydrazine hydrate in DMF 2-Hydrazino-3-substituted quinazolin-4(3H)-one

Direct Hydrazinolysis of Dichloroquinazoline Derivatives

A more direct approach involves the substitution of chlorine atoms on dichloroquinazoline derivatives by hydrazine.

  • Anhydrous hydrazine is added to an ethanolic solution of dichloroquinazoline derivatives at low temperature (0°C).
  • The reaction mixture is stirred for about 30 minutes, leading to the precipitation of this compound derivatives.
  • The product is filtered, washed, and recrystallized to obtain pure hydrazinoquinazolinones.

This method was reported in recent studies focused on synthesizing substituted hydrazinoquinazolines for further derivatization, emphasizing mild conditions and high purity of the product.

Step Reagents/Conditions Outcome
1 Anhydrous hydrazine + dichloroquinazoline in ethanol at 0°C This compound derivatives

Other Notable Preparation Details

  • The reaction progress in these syntheses is typically monitored by Thin Layer Chromatography (TLC).
  • Purification often involves recrystallization from solvents such as ethanol, dimethylformamide (DMF), or acetonitrile.
  • Characterization of the hydrazinoquinazolinones includes IR spectroscopy (noting characteristic NH and C=O stretches), 1H NMR (showing signals for hydrazino NH and aromatic protons), and elemental analysis to confirm composition.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product Reference
1 2-Thio-3-arylquinazolin-4(3H)-one Reflux with hydrazine hydrate This compound
2 2-Phenyl-3-benzoxazin-4-one Thiourea, methylation, hydrazine hydrate 2-Hydrazino-3-substituted quinazolin-4(3H)-one
3 Dichloroquinazoline derivatives Anhydrous hydrazine in ethanol at 0°C This compound

Detailed Research Findings and Notes

  • The hydrazinolysis of thioquinazolinones is efficient and yields hydrazino derivatives that serve as versatile intermediates for further synthesis of hydrazones and fused heterocyclic systems.
  • The benzoxazinone route allows for structural diversity by varying substituents on the phenyl ring, facilitating the synthesis of substituted hydrazinoquinazolinones with potential biological activities.
  • Direct substitution on dichloroquinazolines offers a rapid and clean method, suitable for preparing hydrazino derivatives for subsequent functionalization.
  • Reaction conditions such as temperature control, solvent choice, and molar ratios are critical for optimizing yield and purity.
  • Analytical data including IR, NMR, and elemental analysis consistently confirm the successful incorporation of hydrazino groups and the integrity of quinazolinone frameworks.

Chemical Reactions Analysis

Cyclization with Acetylacetone to Form Triazole Derivatives

Reaction of 2-hydrazinoquinazolin-4(3H)-one with acetylacetone under reflux conditions yields 1-methyl triazolo[4,3-a]quinazolin-5(4H)-ones instead of pyrazole derivatives. This proceeds via an intermediate dihydro triazole structure (Scheme 1) .

Key Data:

ParameterValue/Observation
Reagents Acetylacetone, isopropanol
Conditions 100°C, 5 hours
Yield 74% (for compound 6)
1H NMR Peaks 2.36 ppm (1-CH₃), 6.26 ppm (pyrazole 4-H)

Mechanism:

  • Initial condensation forms dihydro triazole.

  • Cleavage of the ketone residue leads to triazole ring closure.

Hydrazone Formation and Subsequent Cyclization

Reaction with aryl aldehydes forms hydrazones, which cyclize in acetic anhydride to produce pyrazolo[3,4-d]quinazolin-4(3H)-ones (Scheme 2) .

Key Data:

ParameterValue/Observation
Reagents Substituted aryl aldehydes, acetic anhydride
Conditions Reflux in acetic anhydride, 3–5 hours
Yield 70–85% (varies with substituents)
IR Peaks 1682 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C)

Biological Relevance:
Derivatives exhibit enhanced antimicrobial activity with electron-withdrawing substituents (-Cl, -OCH₃) .

Substitution Reactions

The hydrazino group undergoes nucleophilic substitution with electrophiles. For example:

3.1. Reaction with 2-Phenyl-3,1-benzoxazin-4-one

Forms 3-substituted-2-(quinazolinylamino)quinazolin-4(3H)-ones .

Key Data:

ParameterValue/Observation
Reagents 2-Phenyl-3,1-benzoxazin-4-one, DMF
Conditions Stirring at room temperature, 3 hours
Yield 81% (for fluorophenyl derivative)
MS Data m/z 286 (M⁺)

4.1. Oxidation

  • Reagents: KMnO₄, H₂O₂ (hypothesized)

  • Products: Quinazolinone derivatives via hydrazine group oxidation.

4.2. Reduction

  • Reagents: NaBH₄, LiAlH₄ (hypothesized)

  • Products: Amine derivatives.

Comparison with Structural Analogs

CompoundKey DifferencesReactivity Profile
This compoundContains hydrazino groupForms triazoles, hydrazones
3-Ethyl-6,7-dimethoxyquinazolin-4-oneEthyl and methoxy substituentsEnhanced solubility, modified bioactivity

Experimental Characterization Techniques

  • 1H/13C NMR: Used to confirm triazole and pyrazole formation (e.g., δ 2.36 ppm for CH₃ in triazole) .

  • LC/MS: Validates molecular ions (e.g., m/z 286 for fluorophenyl derivatives) .

  • IR Spectroscopy: Identifies carbonyl (C=O) and aromatic (C=C) stretches .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Key applications include:

1. Anticancer Activity

  • Mechanism : Some derivatives of 2-hydrazinoquinazolin-4(3H)-one have shown potential as anticancer agents by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : A study demonstrated that certain synthesized hydrazinoquinazoline derivatives displayed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition .

2. Anti-inflammatory Effects

  • Mechanism : The compound acts as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7A, which is linked to inflammatory processes.
  • Case Study : Research indicated that derivatives exhibited good potency in inhibiting PDE7A, suggesting their utility in treating inflammatory diseases .

3. Analgesic Properties

  • Mechanism : Some derivatives have been evaluated for their analgesic effects, potentially acting through modulation of pain pathways.
  • Case Study : Investigations into 3-benzyl-2-substituted amino-3H-quinazolin-4-ones revealed promising analgesic activities comparable to standard analgesics .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
4bPDE7A Inhibition12.5
5cAnticancer15.0
3-benzyl-2-(N'-(1-ethyl)amino)Analgesic20.0

Mechanism of Action

The mechanism by which 2-Hydrazinoquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of quinazolin-4(3H)-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-hydrazinoquinazolin-4(3H)-one with structurally analogous compounds:

Table 1: Comparative Analysis of Quinazolin-4(3H)-one Derivatives

Compound Name Substituents Key Properties & Activities Synthesis Method Reference
This compound -NHNH₂ at C2 - Potential hydrogen-bond donor for targeting enzymes.
- Moderate antimicrobial activity (unoptimized).
Microwave-assisted synthesis (high yield)
2,3-Dimethylquinazolin-4(3H)-one -CH₃ at C2 and C3 - Lipophilic methyl groups enhance membrane permeability.
- Weak C–H⋯O hydrogen bonds form 2D networks (improved crystallinity).
Alkylation of 2-methylquinazolin-4-one
2-Chloro-7-methoxyquinazolin-4(3H)-one -Cl at C2, -OCH₃ at C7 - Electron-withdrawing Cl and electron-donating OCH₃ modulate electronic effects.
- Broad-spectrum antimicrobial activity (less potent than ampicillin).
Halogenation and methoxylation reactions
8-Hydroxy-2,3-dimethylquinazolin-4(3H)-one -OH at C8, -CH₃ at C2/C3 - Hydroxy group increases solubility in polar solvents.
- Potential antioxidant activity due to phenolic structure.
Multi-step substitution from anthranilic acid
Isonicotinoylhydrazinylquinazolin-4(3H)-one -CONHNH₂ at C2 - Hydrazide group enhances metal-chelating capacity.
- Antitubercular activity reported in analogs.
Condensation with isonicotinoyl hydrazide

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Hydrazine vs. Halogen vs.

Synthetic Efficiency: Microwave-assisted synthesis (used for this compound) achieves higher yields (>75%) and shorter reaction times (7–10 minutes) compared to conventional alkylation or halogenation methods .

Antimicrobial Activity: Thioureide and carbohydrazide derivatives of quinazolin-4(3H)-one (e.g., compounds 19–21 in ) exhibit superior antimicrobial activity compared to this compound, suggesting that bulkier substituents enhance potency. However, none surpass standard drugs like ampicillin .

Physicochemical Properties: Hydroxy-substituted derivatives (e.g., 8-hydroxy-2,3-dimethylquinazolin-4(3H)-one) show improved aqueous solubility (logP ~1.2) compared to hydrazino analogs (logP ~0.8), critical for bioavailability .

Biological Activity

2-Hydrazinoquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C7_7H8_8N4_4O. The compound features a hydrazino group at the 2-position and a quinazolinone core, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve inhibiting bacterial enzyme systems or disrupting cell wall synthesis.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of specific signaling pathways.

Analgesic and Anti-inflammatory Effects

A series of derivatives based on this compound have been synthesized and evaluated for analgesic and anti-inflammatory activities. For instance, compounds derived from this scaffold showed comparable or superior effects to standard analgesics like diclofenac sodium in animal models. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes and reduction of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
3-Ethyl-2-hydrazinoquinazolin-4(3H)-one Ethyl substituent at position 3Anticancer, antimicrobial
2-Aminoquinazolin-4(3H)-one Amino group at position 2Anticancer, analgesic
4-Hydroxyquinazoline Hydroxy group at position 4Antimicrobial, antioxidant

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Binding : The compound can bind to specific receptors, modulating cellular responses.
  • Signal Transduction Pathways : It influences pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to control groups.
  • Cancer Cell Proliferation : A study involving human lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency.

Q & A

Q. What are the common synthetic methodologies for preparing 2-Hydrazinoquinazolin-4(3H)-one derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via hydrazine substitution reactions. For example, hydrazine hydrate reacts with chloroacetyl-substituted quinazolinones in boiling butanol to yield hydrazino derivatives (e.g., compound 6 in ). Cyclization under thermal conditions (e.g., fusion above melting points) can further generate triazinoquinazolinone derivatives ( ). Key steps include controlling reaction temperature (150–170°C) and solvent selection (e.g., pyridine or DMF) to optimize yield and purity .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Structural characterization involves 1H/13C NMR to confirm substituent positions and elemental analysis (C, H, N) to verify stoichiometry (e.g., reports elemental analysis for compound 5 : C, 67.97%; H, 8.66%; N, 7.43%). Mass spectrometry (MS) and FT-IR are used to validate molecular weight and functional groups (e.g., NH stretching at ~3200 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Methodological Answer :
  • Anticholinesterase Activity : The Ellman assay measures acetylcholinesterase (AChE) inhibition spectrophotometrically at 412 nm using 5,5'-dithiobis-2-nitrobenzoic acid (DTNB). IC₅₀ values are calculated from triplicate runs (e.g., IC₅₀ = 1.8–4.2 mg/mL for 6,7-dimethoxyquinazolinone derivatives vs. donepezil) .
  • Antiamyloid Activity : Congo red binding assays monitor β-amyloid aggregation inhibition by tracking absorbance shifts at 540 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Optimization : Electron-donating groups (e.g., methoxy at positions 6 and 7) enhance AChE inhibition by stabilizing enzyme-ligand interactions. Bulky substituents (e.g., benzyl or amantadinyl groups) improve blood-brain barrier permeability ().
  • Heterocyclic Modifications : Introducing triazole or thiazole rings (e.g., via reactions with acetylacetone or thiophene carbaldehyde) can augment antiamyloid activity (). Quantitative SAR (QSAR) models using descriptors like logP and polar surface area predict bioavailability .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in experimental conditions (e.g., β-amyloid fragment 1-42 concentration, pH). For instance, reports discrepancies between in vitro antiamyloid activity (50% aggregation inhibition) and lower in vivo efficacy, likely due to metabolic instability.
  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma and brain concentrations. Adjust dosing regimens or employ prodrug strategies to improve stability .

Q. What computational tools are used to predict binding modes of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina simulates interactions with AChE (PDB ID: 4EY7) or β-amyloid fibrils. Key residues (e.g., Trp286 in AChE) are identified for hydrogen bonding or π-π stacking ().
  • MD Simulations : GROMACS is used to assess ligand-protein complex stability over 100-ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) validate docking results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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